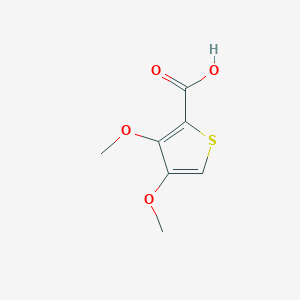

3,4-Dimethoxythiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTHJHBOCYLVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 3,4 Dimethoxythiophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups through well-established chemical reactions.

Esterification of 3,4-dimethoxythiophene-2-carboxylic acid is a common transformation that converts the carboxylic acid into an ester. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Alternative methods for esterification that circumvent the use of strong acids include reactions with alkyl halides or the use of coupling agents. rug.nlorganic-chemistry.org

The resulting esters of this compound are important intermediates in the synthesis of more complex molecules. For instance, these esters can undergo further reactions at the thiophene (B33073) ring or be incorporated into larger molecular frameworks. One significant application is in the synthesis of polymers, where the ester group can be designed to be part of the polymer backbone or as a pendant group, influencing the material's properties.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent/Catalyst | Product | Application |

|---|---|---|---|

| This compound | Methanol (B129727), H₂SO₄ | Methyl 3,4-dimethoxythiophene-2-carboxylate | Intermediate for polymer synthesis |

| This compound | Ethanol, HCl | Ethyl 3,4-dimethoxythiophene-2-carboxylate | Precursor for functional materials |

| This compound | Isopropanol, Dowex H⁺/NaI | Isopropyl 3,4-dimethoxythiophene-2-carboxylate | Building block for organic electronics |

Amide bond formation is a crucial reaction for linking this compound to amines, including biomolecules like peptides and proteins. researchgate.net This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. researchgate.net These reagents react with the carboxylic acid to form a more reactive intermediate that is then susceptible to nucleophilic attack by an amine. researchgate.net The development of efficient and mild amide bond formation techniques is essential to prevent side reactions and preserve the integrity of sensitive biomolecules. nih.gov

The resulting amides are of significant interest in the field of bioconjugation, where the thiophene unit can be used as a label or a functional probe. The electron-rich nature of the 3,4-dimethoxythiophene (B1306923) core can impart useful electronic or optical properties to the bioconjugate. Furthermore, these amide derivatives are valuable for creating functional materials where the amide bond provides structural stability and specific intermolecular interactions. Recent advancements have focused on developing greener, one-pot methods for amide bond formation that avoid traditional coupling reagents. nih.govrsc.org

Table 2: Amide Bond Formation Strategies

| Amine | Coupling Reagent | Product | Application |

|---|---|---|---|

| Benzylamine | Dicyclohexylcarbodiimide (DCC) | N-Benzyl-3,4-dimethoxythiophene-2-carboxamide | Intermediate for pharmaceuticals |

| Glycine methyl ester | HATU | Methyl 2-(3,4-dimethoxythiophene-2-carboxamido)acetate | Peptide modification |

| Aniline (B41778) | Triphosgene | N-Phenyl-3,4-dimethoxythiophene-2-carboxamide | Synthesis of electroactive polymers |

Decarboxylation is the removal of the carboxyl group as carbon dioxide, which can be a useful synthetic strategy to produce 3,4-dimethoxythiophene. researchgate.net This reaction is often facilitated by heating the carboxylic acid, sometimes in the presence of a catalyst. google.com For thiophene carboxylic acids, catalysts such as copper chromite in quinoline (B57606) have been used, although milder conditions are continuously being sought.

An efficient method for the decarboxylation of related 3,4-dialkoxythiophene-2,5-dicarboxylic acids has been reported using a silver carbonate/acetic acid catalytic system with microwave heating. researchgate.net This approach significantly reduces reaction times compared to traditional methods. researchgate.net The resulting 3,4-dimethoxythiophene is a key monomer for the synthesis of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), highlighting the importance of decarboxylation in materials science.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is electron-rich due to the presence of the two methoxy (B1213986) groups, making it susceptible to electrophilic attack. wikipedia.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including thiophenes. wikipedia.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com In the case of 3,4-dimethoxythiophene, the electron-donating methoxy groups activate the ring towards electrophilic attack and direct incoming electrophiles to the 2 and 5 positions. wikipedia.org Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

While the carboxylic acid group at the 2-position is deactivating, the strong activating effect of the two methoxy groups still allows for electrophilic substitution to occur, typically at the vacant 5-position. The precise conditions for these reactions need to be carefully controlled to achieve the desired substitution pattern and avoid side reactions.

Achieving regioselective functionalization of the thiophene ring is crucial for the synthesis of well-defined derivatives. beilstein-journals.org For this compound, the most reactive position for electrophilic substitution is the 5-position. However, other positions can be functionalized through different strategies. For instance, metallation of the thiophene ring, often using strong bases like organolithium reagents, can generate a nucleophilic carbon center that can then react with various electrophiles. colab.ws The position of metallation can be directed by the substituents already present on the ring.

Another approach to regioselective functionalization involves the use of transition metal-catalyzed cross-coupling reactions. researchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring, providing a powerful tool for the synthesis of complex and highly functionalized 3,4-dimethoxythiophene derivatives. rsc.org

Advanced Derivatization Techniques (e.g., "Click" Chemistry, Halogenation)

The structural modification of this compound through advanced derivatization techniques opens avenues for the creation of novel molecules with tailored properties for various applications, including materials science and medicinal chemistry. This section explores the potential application of "click" chemistry and halogenation reactions as sophisticated methods for the derivatization of this thiophene compound.

"Click" Chemistry

"Click" chemistry, a concept introduced by Karl Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, leading to the formation of a stable 1,2,3-triazole ring. wikipedia.orgbeilstein-journals.org This methodology can be adapted for the derivatization of this compound by first introducing either an azide (B81097) or a terminal alkyne functionality.

To engage in "click" chemistry, the carboxylic acid group of this compound can be converted into a suitable handle for the attachment of an azide or alkyne group. For instance, the carboxylic acid can be reduced to an alcohol, which is then converted to an alkyl halide. Subsequent reaction with sodium azide would yield the corresponding azide derivative. Alternatively, the carboxylic acid can be converted to an amide, which is then further functionalized.

Once the azide or alkyne-functionalized 3,4-dimethoxythiophene derivative is synthesized, it can undergo a cycloaddition reaction with a complementary alkyne or azide-containing molecule, respectively. nih.govbeilstein-journals.org This allows for the covalent linking of the thiophene moiety to a wide array of other molecules, such as polymers, biomolecules, or fluorescent tags.

Table 1: Proposed "Click" Chemistry Derivatization of this compound

| Starting Material | Intermediate Functionalization | "Click" Reaction Partner | Product |

| This compound | Conversion to 2-(azidomethyl)-3,4-dimethoxythiophene | Terminal alkyne (e.g., phenylacetylene) | 1-((3,4-dimethoxythiophen-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| This compound | Conversion to N-(prop-2-yn-1-yl)-3,4-dimethoxythiophene-2-carboxamide | Organic azide (e.g., benzyl (B1604629) azide) | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dimethoxythiophene-2-carboxamide |

Halogenation

Halogenation is a fundamental transformation in organic synthesis that introduces halogen atoms (F, Cl, Br, I) into a molecule, providing a versatile handle for further chemical modifications, such as cross-coupling reactions. For this compound, halogenation can occur at the thiophene ring or via decarboxylation.

Ring Halogenation: The thiophene ring is susceptible to electrophilic substitution reactions. The electron-donating nature of the two methoxy groups at the 3- and 4-positions, and the carboxylic acid at the 2-position, directs electrophilic attack to the vacant 5-position. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the bromination and iodination of thiophenes, respectively. organic-chemistry.orgresearchgate.netresearchgate.net The reaction conditions are generally mild and offer high regioselectivity.

Table 2: Proposed Ring Halogenation of this compound

| Reagent | Reaction Type | Potential Product |

| N-Bromosuccinimide (NBS) | Electrophilic Bromination | 5-Bromo-3,4-dimethoxythiophene-2-carboxylic acid |

| N-Iodosuccinimide (NIS) | Electrophilic Iodination | 5-Iodo-3,4-dimethoxythiophene-2-carboxylic acid |

| N-Chlorosuccinimide (NCS) | Electrophilic Chlorination | 5-Chloro-3,4-dimethoxythiophene-2-carboxylic acid |

Decarboxylative Halogenation: An alternative halogenation strategy involves the replacement of the carboxylic acid group with a halogen atom. nih.govrsc.orgnih.gov This transformation, known as halodecarboxylation, can be achieved through various methods, including the Hunsdiecker reaction or more modern photoredox-catalyzed approaches. nih.govrsc.orgorganic-chemistry.org These reactions proceed via radical intermediates and allow for the introduction of a halogen at the 2-position of the thiophene ring, a position that is not accessible through direct electrophilic substitution on the parent 3,4-dimethoxythiophene. This method offers a complementary approach to ring halogenation, providing a different regioisomer for further synthetic elaboration. researchgate.net

Table 3: Proposed Decarboxylative Halogenation of this compound

| Reaction Type | Typical Reagents | Potential Product |

| Decarboxylative Bromination | Silver(I) salt of the carboxylic acid, Bromine | 2-Bromo-3,4-dimethoxythiophene |

| Decarboxylative Iodination | Visible light, photocatalyst, Iodoform | 2-Iodo-3,4-dimethoxythiophene |

| Decarboxylative Chlorination | Copper catalyst, N-chlorosuccinimide | 2-Chloro-3,4-dimethoxythiophene |

Polymerization Studies and Advanced Polymer Architectures Involving 3,4 Dimethoxythiophene 2 Carboxylic Acid Analogs

Electrochemical Polymerization of Carboxylic Acid Functionalized Thiophene (B33073) Monomers

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net This method offers precise control over film thickness and morphology by manipulating electrochemical parameters such as potential, current density, and electrolyte composition. ajrconline.org The general mechanism for the electropolymerization of thiophene derivatives involves the oxidation of the monomer to form a radical cation. researchgate.net These radical cations then couple, typically at the 2 and 5 positions of the thiophene ring, leading to the formation of dimers, oligomers, and ultimately a long-chain polymer. researchgate.netacs.org

For thiophene monomers functionalized with carboxylic acid groups, the polymerization process can be influenced by the presence of the acidic proton. The electrochemical behavior of these monomers is often studied using cyclic voltammetry (CV), where the increase in peak currents over successive cycles indicates the deposition and growth of a conductive polymer film on the electrode. ajrconline.orgresearchgate.net For instance, the electropolymerization of 5,2'-5',2''-terthiophene-3'-carboxylic acid (TTCA) on a glassy carbon electrode shows increasing peak currents at 1.1 V and 1.3 V with repeated cycles, signifying polymer formation. researchgate.net

The choice of solvent and supporting electrolyte is critical. Acetonitrile (B52724) is a commonly used solvent due to its wide electrochemical window and ability to dissolve both the monomer and the supporting electrolyte. ajrconline.org The properties of the resulting polymer film, such as flexibility and conductivity, can be significantly affected by the solvent used during polymerization. ajrconline.org For example, polythiophene films formed in acetonitrile are often smooth and flexible, while those produced in 1,2-dichloroethane (B1671644) can be brittle. ajrconline.org

The introduction of oligomers like bithiophene or terthiophene can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil This is because the oligomers have a lower oxidation potential than the monomer and can act as nucleation sites for polymer growth, leading to more uniform films. dtic.mil

| Monomer | Electrode | Solvent/Electrolyte | Polymerization Potential | Key Findings | Reference |

|---|---|---|---|---|---|

| 5,2'-5',2''-Terthiophene-3'-carboxylic acid (TTCA) | Glassy Carbon | 0.1 M Et4NClO4/Dichloromethane | 0.0 to 1.5 V (Cyclic Voltammetry) | Formation of a red-brown, electrochemically active polymer film. | researchgate.net |

| Thiophene | Platinum | BF3O(C2H5)2/Acetonitrile | Constant Current | Produces smooth and flexible polythiophene films. | ajrconline.org |

| 3-Methylthiophene with 2,2':5',2''-terthiophene | Platinum | Acetonitrile/LiClO4 | Cyclic Potential Sweep | Terthiophene addition increases polymerization rate and film uniformity. | dtic.mil |

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization is a widely used and scalable method for synthesizing polythiophenes. kpi.ua This technique typically involves the use of a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of thiophene monomers. kpi.uanih.gov The mechanism is believed to proceed through the oxidation of the thiophene monomer to a radical cation, which then undergoes coupling reactions to form the polymer. kpi.ua

The reaction conditions, such as the oxidant-to-monomer molar ratio, solvent, and temperature, play a crucial role in determining the molecular weight, yield, and regioregularity of the resulting polymer. nih.gov For instance, in the solid-state oxidative polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene, the oxidation degree and conductivity of the polymer increase with an increasing FeCl₃-to-monomer ratio. mdpi.com A general procedure for standard addition oxidative polymerization involves adding a solution of FeCl₃ in a solvent like acetonitrile to a solution of the thiophene monomer in a solvent such as chlorobenzene. nih.gov

While FeCl₃ is the most common oxidant, other catalytic systems have also been explored. For example, palladium(II) acetate (B1210297) in combination with copper(II) acetate and trifluoroacetic acid under an oxygen atmosphere has been used for the oxidative polymerization of thiophene derivatives. researchgate.net This palladium-catalyzed method can influence the regiochemistry of the polymer, leading to different properties compared to polymers synthesized with FeCl₃. researchgate.net

The presence of functional groups like carboxylic acids on the thiophene monomer can affect the polymerization process. The acidic nature of the carboxylic group may interact with the Lewis acidic oxidant, potentially influencing the reaction pathway and the properties of the final polymer.

| Monomer | Oxidant/Catalyst | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| 3-Hexylthiophene (B156222) | FeCl₃ | Chlorobenzene | High molecular weight and good yields are readily obtainable. | nih.gov |

| 3',4'-Dimethoxy-2,2':5',2"-terthiophene | FeCl₃ | Solid-state | Conductivity increases with higher oxidant-to-monomer ratio. | mdpi.com |

| Thiophene Derivatives | Palladium(II) acetate/Copper(II) acetate | Not specified | Produces polythiophenes with different regiochemistry compared to FeCl₃ polymerization. | researchgate.net |

Direct (Hetero)Arylation Polymerization Methods

Direct (Hetero)Arylation Polymerization (DHAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of conjugated polymers. researchgate.net This method involves the direct coupling of a C-H bond with a C-halogen bond, typically catalyzed by a palladium complex, thus avoiding the need for pre-functionalization of the monomer with organometallic reagents. researchgate.netacs.org

DHAP has been successfully applied to the synthesis of various polythiophene derivatives, including those with functional groups. The reaction conditions, such as the choice of catalyst, ligand, solvent, and additives like carboxylic acids, are critical for achieving high molecular weight polymers with low defect densities. acs.org For instance, in the synthesis of a PQT12 polymer, a dual-ligand system with a diamine and a phosphine, along with neo-decanoic acid as an additive, in toluene (B28343) solvent yielded the highest quality polymer. acs.org

The presence of carboxylic acid groups on the thiophene monomer can be compatible with DHAP conditions, allowing for the direct synthesis of functionalized polymers without the need for protecting groups. d-nb.info However, the reactivity and selectivity of the C-H activation can be influenced by the electronic nature of the substituents on the thiophene ring. researchgate.net Studies on model compounds have shown that for efficient coupling, it is often preferable for the electron-withdrawing moiety to be halogenated. researchgate.net

| Parameter | Example/Observation | Significance | Reference |

|---|---|---|---|

| Catalyst/Ligand System | Pd₂(dba)₃ with a dual-ligand system (TMEDA and P(o-OMePh)₃) | Crucial for suppressing defects and achieving high-quality polymers. | acs.org |

| Solvent | Toluene | Can significantly impact the quality of the resulting polymer. | acs.org |

| Additive | Neo-decanoic acid (NDA) | Carboxylic acid additives can help suppress defects in the polymer chain. | acs.org |

| Monomer Structure | Halogenation of the electron-withdrawing moiety | Leads to better reaction conditions and coupling selectivity. | researchgate.net |

Copolymerization Strategies for Tunable Polymer Properties

Copolymerization is a versatile strategy to fine-tune the optical, electronic, and physical properties of conjugated polymers. By incorporating two or more different monomer units into the polymer chain, it is possible to create materials with properties intermediate to or even superior to the corresponding homopolymers.

One approach is the copolymerization of different thiophene derivatives. For example, copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) and thiophene (Th) have been synthesized through chemical oxidation polymerization. acs.org The molar ratio of the two monomers in the feed can be varied to control the properties of the resulting copolymer, such as mechanical strength, adhesion, and conductivity. acs.org In the P(EDOT-co-Th) system, a higher EDOT content leads to stronger tensile strength and greater conductivity. acs.org

Another strategy involves the copolymerization of thiophene monomers with other types of monomers. For instance, copolymers of thiophene and aniline (B41778) have been synthesized electrochemically. jept.de Due to the large difference in their oxidation potentials, careful adjustment of the polymerization conditions is necessary. jept.de The resulting copolymers can exhibit improved solubility compared to the homopolymers. jept.de

Block copolymers containing thiophene segments can also be synthesized to achieve unique properties and morphologies. A thiophene-thiophene block copolymer with hydrophilic and hydrophobic side chains has been synthesized, which exhibits orthogonal electronic and ionic conductivities in a thin film. rsc.org

| Copolymer System | Polymerization Method | Tunable Properties | Key Findings | Reference |

|---|---|---|---|---|

| Poly(3,4-ethylenedioxythiophene-co-thiophene) (P(EDOT-co-Th)) | Chemical Oxidation | Mechanical strength, adhesion, conductivity | Higher EDOT ratio enhances tensile strength and conductivity. | acs.org |

| Poly(thiophene-co-aniline) | Electrochemical | Solubility, thermal stability | Copolymers show better solubility than the corresponding homopolymers. | jept.de |

| Thiophene-thiophene block copolymer | Deprotonative metalation nickel-catalyzed polymerization | Ionic and electronic conductivity, morphology | Thin film exhibits dual and orthogonal conductivities. | rsc.org |

Post-Polymerization Functionalization of Polymers derived from Thiophene Carboxylic Acids

Post-polymerization functionalization is a powerful strategy for introducing a wide range of functional groups onto a pre-existing polymer backbone. rsc.org This approach offers several advantages, including the ability to synthesize a library of functional polymers from a single parent polymer and the introduction of functionalities that may not be compatible with the initial polymerization conditions. d-nb.inforsc.org

For polythiophenes, a common method involves preparing a precursor polymer with reactive side chains that can be subsequently modified. For example, a poly[3-(6-bromoalkyl)thiophene] can be synthesized and then various functional groups, including carboxylic acids, can be introduced through nucleophilic substitution reactions. cmu.edu The synthesis of poly(3-octanoic acid thiophene) has been achieved by reacting poly(3-bromohexylthiophene) with lithiated 2,4,4-trimethyloxazoline, followed by hydrolysis. cmu.edu

Another approach is to polymerize a monomer that already contains a protected functional group, which is then deprotected after polymerization. d-nb.info This is often necessary because classic polymerization reactions using transition metal catalysts may not be compatible with acidic protons of a carboxylic acid group. d-nb.info For example, a polythiophene with methyl ester side chains can be synthesized and then hydrolyzed to yield the corresponding polythiophene with carboxylic acid groups. d-nb.info

"Click" chemistry reactions, such as the thiol-ene reaction, have also been employed for the post-polymerization modification of polythiophenes. rsc.orgresearchgate.net This involves preparing a polythiophene with alkene-functionalized side chains, which can then be reacted with various thiols to introduce different functionalities. rsc.orgresearchgate.net

| Precursor Polymer/Monomer | Functionalization Reaction | Introduced Functional Group | Key Advantages | Reference |

|---|---|---|---|---|

| Poly[3-(6-bromoalkyl)thiophene] | Nucleophilic substitution | Carboxylic acids, amines, thiols | Allows for the introduction of a variety of functional groups. | cmu.edu |

| Thiophene with methyl ester side chain | Hydrolysis | Carboxylic acid | Overcomes incompatibility of acidic protons with polymerization catalysts. | d-nb.info |

| Poly(3,4-propylenedioxythiophene) with dialkene side chains | Thiol-ene "click" chemistry | Alkyl, PEG, ferrocene (B1249389) moieties | Efficient and facile tuning of surface chemistry. | rsc.orgresearchgate.net |

Morphological Control and Nanostructure Fabrication of Poly(thiophene carboxylic acid) Films

The morphology and nanostructure of conjugated polymer films have a profound impact on their electronic and optical properties. semanticscholar.org Therefore, controlling the film morphology is crucial for optimizing the performance of devices based on these materials. Several factors can influence the morphology of polythiophene films, including the choice of solvent, post-deposition treatments, and the deposition technique itself.

The solvent used for solution processing plays a critical role in determining the film morphology. nih.govmdpi.com Solvents with different boiling points and solubilities for the polymer can lead to different degrees of aggregation in solution and different rates of solvent evaporation during film formation, resulting in varied film structures. semanticscholar.orgnih.gov For poly(3-hexylthiophene) (P3HT), the domain size in the resulting film is primarily dependent on the solubility of the polymer in the chosen solvent. nih.gov

Post-deposition treatments such as solvent vapor annealing can be used to further modify the film morphology. nih.gov Exposing the polymer film to a solvent vapor can increase the mobility of the polymer chains, allowing them to reorganize into more ordered structures. nih.gov For P3HT films, solvent vapor annealing with chloroform (B151607) was found to increase the density of crystalline nanowires within the film, leading to improved charge carrier mobility. nih.gov

The fabrication technique can also be tailored to produce nanostructured films. Electrochemical methods, such as pulsed electrodeposition, can be used to create films with a loose, nanostructured morphology, which can be beneficial for applications like electrochromic devices due to the increased surface area and enhanced ion diffusion. bohrium.comresearchgate.net For instance, polythiophene films prepared by pulsed electrodeposition can exhibit a uniform distribution of nanoparticles. bohrium.com Template-free methods involving a nucleation step prior to electrodeposition have also been shown to produce highly nanostructured films composed of interconnected wire-like structures. soton.ac.uk

| Method | Controlling Factor | Effect on Morphology | Resulting Property Enhancement | Reference |

|---|---|---|---|---|

| Solvent Selection | Solubility and boiling point of the solvent | Affects domain size and degree of order in the film. | Optimized charge transport and device performance. | semanticscholar.orgnih.gov |

| Solvent Vapor Annealing | Annealing time and solvent choice | Increases crystallinity and formation of nanofibrillar structures. | Improved charge carrier mobility. | nih.gov |

| Pulsed Electrodeposition | Pulse duration and potential | Creates nanostructured films with uniform nanoparticle distribution. | Enhanced electrochromic performance (optical contrast, switching time). | bohrium.comresearchgate.net |

| Single Pulse-Nucleated Electrodeposition | Electrochemical nucleation step | Forms highly nanostructured, interconnected wire-like films. | Produces highly conductive films without post-treatment. | soton.ac.uk |

Advanced Characterization Methodologies for 3,4 Dimethoxythiophene 2 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 3,4-Dimethoxythiophene-2-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the single aromatic proton on the thiophene (B33073) ring, the protons of the two methoxy (B1213986) groups, and the acidic proton of the carboxyl group. The carboxylic acid proton is typically a broad singlet at a highly deshielded chemical shift (>10 ppm). libretexts.org The single thiophene proton (H-5) would appear as a sharp singlet, while the two methoxy groups at the C-3 and C-4 positions would also present as singlets.

The ¹³C NMR spectrum, often acquired with proton decoupling, would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a low field (around 170 ppm). The four carbons of the thiophene ring would appear in the aromatic region, and the two methoxy carbons would be located further upfield.

Two-dimensional NMR techniques are crucial for confirming connectivity. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations, which is essential for assigning the quaternary carbons and confirming the substitution pattern on the thiophene ring. mdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound. Predicted data based on analysis of structurally similar compounds.

| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| -COOH | ¹H | > 10 | Broad Singlet | Position is concentration and solvent dependent. |

| H-5 | ¹H | ~7.0 - 7.5 | Singlet | The only proton on the thiophene ring. |

| 3-OCH₃, 4-OCH₃ | ¹H | ~3.8 - 4.2 | Singlet (x2) | Two distinct signals for the methoxy groups. |

| C-2 (-COOH) | ¹³C | ~165 - 175 | - | Carbonyl carbon. |

| C-2, C-3, C-4, C-5 | ¹³C | ~110 - 160 | - | Thiophene ring carbons. |

| 3-OCH₃, 4-OCH₃ | ¹³C | ~55 - 65 | - | Methoxy carbons. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. mdpi.com For this compound, the FTIR spectrum is dominated by features arising from the carboxylic acid, the substituted thiophene ring, and the methoxy groups.

A key feature for carboxylic acids is the presence of a very broad O-H stretching band, typically observed from 2500 to 3300 cm⁻¹, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure in the solid state. libretexts.org This broad absorption often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxyl group gives rise to a strong, sharp absorption band typically found around 1680-1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.org

Vibrations associated with the thiophene ring, such as C=C and C-S stretching, are expected in the 1550-1300 cm⁻¹ and 850-650 cm⁻¹ regions, respectively. iosrjournals.org The C-O stretching vibrations from the methoxy groups and the carboxylic acid C-O bond will appear in the 1300-1000 cm⁻¹ region.

Table 2: Characteristic FTIR Vibrational Frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Strong, Broad |

| 2950-3100 | C-H stretch (aromatic) | Thiophene Ring | Medium to Weak |

| 2850-3000 | C-H stretch (aliphatic) | Methoxy (-OCH₃) | Medium |

| 1680-1710 | C=O stretch | Carboxylic Acid (dimer) | Strong |

| 1500-1550 | C=C stretch | Thiophene Ring | Medium |

| 1200-1300 | C-O stretch (asymmetric) | Methoxy, Carboxylic Acid | Strong |

| 1000-1100 | C-O stretch (symmetric) | Methoxy | Strong |

| 850-650 | C-S stretch | Thiophene Ring | Medium to Weak |

Ultraviolet-Visible (UV-Vis) and Spectroelectrochemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is characterized by π → π* transitions within the substituted thiophene ring. nii.ac.jp

Compared to unsubstituted thiophene, the presence of two electron-donating methoxy groups and an electron-withdrawing carboxylic acid group is expected to extend the conjugation and cause a bathochromic (red) shift in the absorption maximum (λmax). nii.ac.jp The position of λmax can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. biointerfaceresearch.com

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to study the electronic properties of a molecule as it undergoes oxidation or reduction. This is particularly relevant for thiophene derivatives, which are precursors to conducting polymers. By applying a potential, one can generate radical cations or dications and monitor the corresponding changes in the UV-Vis spectrum, such as the appearance of new absorption bands at lower energies, providing insight into the electronic structure of the charged species and the formation of polarons and bipolarons in the corresponding polymer.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₇H₈O₄S), the exact molecular weight is 188.0143 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺• or [M+H]⁺). The fragmentation of carboxylic acids is well-characterized. youtube.com Common fragmentation pathways for this molecule would include the loss of a hydroxyl radical ([M-OH]⁺), the loss of the entire carboxyl group ([M-COOH]⁺), and potentially the loss of a methyl radical from one of the methoxy groups ([M-CH₃]⁺).

Table 3: Expected Key Ions in the Mass Spectrum of this compound.

| m/z (calculated) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 188.01 | [C₇H₈O₄S]⁺• | Molecular Ion [M]⁺• | Represents the intact molecule. |

| 173.00 | [C₆H₅O₄S]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 171.01 | [C₇H₇O₃S]⁺ | [M-OH]⁺ | Common fragmentation for carboxylic acids. |

| 143.02 | [C₆H₇O₂S]⁺ | [M-COOH]⁺ | Loss of the carboxyl group as a radical. |

Structural Characterization

While spectroscopic methods provide invaluable data on molecular structure and functional groups, structural characterization techniques give direct information about the three-dimensional arrangement of atoms and molecules in the solid state.

X-ray Diffraction (XRD) (Single Crystal and Powder)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Diffraction provides the most precise and unambiguous structural information, including bond lengths, bond angles, and torsional angles. mdpi.com For this compound, a single-crystal structure would confirm the planarity of the thiophene ring and reveal the precise conformation of the methoxy and carboxylic acid substituents relative to the ring. A crucial aspect that would be elucidated is the nature of the intermolecular interactions. Carboxylic acids in the solid state typically form centrosymmetric dimers through strong hydrogen bonds between their -COOH groups. Single-crystal XRD would confirm the existence of this supramolecular synthon and provide exact measurements of the O-H···O hydrogen bond distances and angles.

Surface and Microscopic Characterization

The evaluation of surface chemistry, topography, and morphology is critical for understanding the performance of materials derived from this compound in various applications, particularly in the realm of organic electronics and coatings. Advanced methodologies such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) provide invaluable insights into the surface properties at the elemental and microstructural levels.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For derivatives of this compound, particularly when polymerized or deposited as thin films, XPS provides crucial information about the integrity of the chemical structure at the surface.

Detailed Research Findings:

In studies of thin films based on related poly(3,4-dialkoxythiophene) derivatives, XPS is instrumental in confirming the elemental makeup and chemical bonding environments. acs.orgmit.edu An XPS survey scan of a film derived from this compound would be expected to show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p).

High-resolution scans of these core levels provide detailed chemical state information.

C 1s Spectrum: The C 1s spectrum is typically complex and can be deconvoluted into several peaks representing the different chemical environments of carbon atoms. These include the C-C and C-H bonds within the thiophene ring, the C-S bond, the C-O bonds of the methoxy groups, and the O-C=O of the carboxylic acid function.

O 1s Spectrum: The O 1s spectrum would show components corresponding to the methoxy (C-O-C) and carboxylic acid (O=C-O-H) groups. The relative intensities of these peaks can be used to quantify the surface concentration of these functional groups.

S 2p Spectrum: The S 2p core-level spectrum is characteristic of the sulfur atom in the thiophene ring. Typically, it appears as a doublet (S 2p3/2 and S 2p1/2). The binding energy of these peaks confirms the presence of the sulfide (B99878) in the heterocyclic ring. In doped conducting polymer films, shifts in the S 2p binding energy can indicate changes in the electronic state of the sulfur atom, providing information on doping levels. acs.org For instance, analysis of poly(3,4-ethylenedioxythiophene) (PEDOT) films, a close structural analog, uses the S 2p spectra to assess the polymer's doping state. semi.ac.cn

The table below summarizes the expected binding energy regions for the different chemical species in a hypothetical XPS analysis of a this compound-based film.

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.8 |

| C-S | ~285.5 | ||

| C-O (Methoxy) | ~286.5 | ||

| C=O (Carboxyl) | ~288.5 | ||

| Oxygen | O 1s | C-O (Methoxy) | ~533.0 |

| O=C (Carboxyl) | ~532.0 | ||

| Sulfur | S 2p | Thiophene Ring | ~164.0 - 165.0 |

Note: These are approximate values and can shift based on the specific chemical environment and instrument calibration.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Detailed Research Findings:

For thin films and coatings prepared from thiophene-based materials, SEM and AFM are routinely used to correlate the processing conditions with the resulting film morphology, which in turn dictates the material's functional properties.

Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface with nanoscale resolution. This is particularly important for applications in organic electronics, where the morphology of the active layer at the nanoscale can significantly influence device performance.

AFM studies on films of polythiophenes have revealed detailed information about their surface roughness and the formation of ordered domains. nih.govresearchgate.net For example, high-resolution AFM imaging of polythiophene films has successfully visualized individual polymer strands and the lattice of semicrystalline domains. nih.govnanoworld.com This level of detail allows for the direct correlation between molecular packing and the material's electronic properties.

In the context of materials derived from 3,4-Dimethoxythiophene (B1306923), AFM can be used to characterize key surface parameters. For example, in a study of dimeric acceptors using 3,4-dimethoxythiophene as a linkage unit, AFM measurements showed that its inclusion led to a smoother and more uniform surface morphology in blended films compared to analogs. mdpi.com This smoother surface, characterized by a lower root-mean-square (Rq) surface roughness, was correlated with enhanced charge transport properties.

The table below presents hypothetical AFM data for two different films based on a polymer of this compound, illustrating how processing conditions can affect surface morphology.

| Sample ID | Processing Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Morphological Description |

| Film A | Spin-coated from Chloroform (B151607) | 2.5 | 3.2 | Granular with distinct grain boundaries |

| Film B | Annealed at 120 °C | 1.1 | 1.4 | Smoother, more uniform surface with larger, coalesced domains |

These characterization techniques, XPS, SEM, and AFM, provide a comprehensive understanding of the surface and microscopic properties of materials derived from this compound. The data obtained are essential for optimizing material synthesis and processing to achieve desired performance characteristics in a wide range of advanced applications.

Electrochemical Investigations of 3,4 Dimethoxythiophene 2 Carboxylic Acid and Its Polymeric Systems

Cyclic Voltammetry (CV) for Redox Properties and Polymerization Behavior

Cyclic voltammetry is a fundamental technique used to study the electrochemical polymerization of the 3,4-Dimethoxythiophene-2-carboxylic acid monomer and to characterize the redox properties of the resulting polymer film.

During the electropolymerization process, successive cyclic voltammograms are recorded in a solution containing the monomer and a supporting electrolyte. The initial scan typically shows an irreversible oxidation peak corresponding to the formation of radical cations from the monomer. These radical cations then couple to form dimers and oligomers, which subsequently deposit onto the electrode surface as a polymer film. With each subsequent scan, an increase in the current of the redox waves is observed, indicating the growth of an electroactive polymer film. For the related monomer, 3,4-dimethoxythiophene (B1306923) (PDMOT), electropolymerization in acetonitrile (B52724) has been shown to produce thick, electroactive films. researchgate.net

Once the polymer film is formed, its redox behavior can be studied by cycling the potential in a monomer-free electrolyte solution. The resulting cyclic voltammogram displays characteristic anodic (oxidation) and cathodic (reduction) peaks, which correspond to the p-doping and p-dedoping of the polymer backbone, respectively. The formal potential (E°'), calculated as the average of the anodic and cathodic peak potentials, provides information about the ease of oxidation and reduction of the polymer. For polythiophenes, the position of these peaks is influenced by the nature of the substituents on the thiophene (B33073) ring. The electron-donating methoxy (B1213986) groups at the 3 and 4 positions are expected to lower the oxidation potential compared to unsubstituted polythiophene. Conversely, the electron-withdrawing carboxylic acid group at the 2-position would likely increase the oxidation potential.

By analyzing the cyclic voltammograms of a similar carboxylated polythiophene, poly(3-dodecylthiophene-co-3-thiophene carboxylic acid) (P3DDT-COOH), researchers have been able to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. d-nb.info These parameters are critical for understanding the electronic properties of the material and its potential use in electronic devices.

Table 1: Representative Redox Properties of a Carboxylated Polythiophene Derivative (P3DDT-COOH)

| Property | Value |

|---|---|

| HOMO Energy Level | -5.82 eV |

| LUMO Energy Level | -3.52 eV |

| Electrochemical Band Gap | 2.30 eV |

Data derived from a study on a similar carboxylated polythiophene, P3DDT-COOH, and may be used as an estimate for the properties of poly(this compound). d-nb.info

Electrochemical Impedance Spectroscopy (EIS) and Equivalent Circuit Modeling

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the charge transfer and transport processes occurring at the electrode/polymer/electrolyte interfaces. By applying a small sinusoidal potential perturbation over a range of frequencies, the impedance of the system can be measured.

The resulting data, often presented as Nyquist and Bode plots, can be modeled using an equivalent electrical circuit. This model consists of a combination of resistors, capacitors, and other electrical elements that represent the different electrochemical processes. For a conducting polymer film, the equivalent circuit typically includes:

Solution Resistance (Rs): The resistance of the electrolyte solution.

Charge Transfer Resistance (Rct): The resistance to electron transfer at the electrode/polymer interface.

Double-Layer Capacitance (Cdl): The capacitance at the electrode/polymer and polymer/electrolyte interfaces.

Warburg Impedance (Zw): Represents the diffusion of ions within the polymer film.

Polymer Capacitance (Cp): The capacitance associated with the redox process of the polymer.

Analysis of these components provides quantitative information about the kinetics of the redox switching process, the ionic conductivity of the polymer film, and the quality of the polymer/electrode interface. Studies on poly(3,4-ethylenedioxythiophene) (PEDOT) films have shown that EIS can effectively probe the kinetic limitations and hysteretic effects during redox switching. researchgate.net For poly(this compound), EIS would be instrumental in understanding how the carboxylic acid functionality influences ion mobility and charge transfer kinetics within the polymer matrix.

Chronoamperometric Studies for Stability and Kinetic Analysis

Chronoamperometry involves stepping the potential of the working electrode from a value where no faradaic reaction occurs to a potential where the polymer film is oxidized or reduced, and measuring the resulting current as a function of time. This technique is valuable for assessing the stability of the polymer film and for analyzing the kinetics of the doping/dedoping process.

By repeatedly stepping the potential between the neutral and oxidized states, the long-term cycling stability of the polymer can be evaluated. A stable polymer will exhibit minimal decay in the charge passed during successive cycles. The presence of the carboxylic acid group may influence the stability, potentially through interactions with the electrolyte ions.

The shape of the current-time transient in a chronoamperometric experiment can provide insights into the nucleation and growth mechanism during the initial stages of electropolymerization. For a formed polymer film, the current decay following a potential step is related to the diffusion of counter-ions into or out of the polymer matrix to maintain charge neutrality. The Cottrell equation can be used to analyze the current decay and determine the diffusion coefficient of the charge-compensating ions.

Mott-Schottky Analysis for Semiconducting Properties

Mott-Schottky analysis is a technique used to determine the semiconducting properties of a material, such as the flat-band potential (Efb), the charge carrier density (Nd), and the type of semiconductor (n-type or p-type). This analysis is performed by measuring the capacitance of the space-charge region at the semiconductor/electrolyte interface as a function of the applied potential.

The Mott-Schottky equation relates the measured capacitance (C) to the applied potential (E):

1/C² = (2 / (e * ε * ε₀ * Nd)) * (E - Efb - (kT/e))

where:

e is the elementary charge

ε is the dielectric constant of the semiconductor

ε₀ is the permittivity of free space

Nd is the donor density (for n-type) or acceptor density (for p-type)

k is the Boltzmann constant

T is the absolute temperature

A plot of 1/C² versus E yields a straight line. The slope of this line is inversely proportional to the charge carrier density, and the x-intercept provides the flat-band potential. The sign of the slope indicates the semiconductor type: a positive slope is characteristic of an n-type semiconductor, while a negative slope indicates a p-type semiconductor. researchgate.netresearchgate.net Conducting polymers like polythiophene are typically p-type semiconductors in their doped (oxidized) state. The presence of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group will influence the electronic band structure and thus the semiconducting properties of poly(this compound).

Table 2: Expected Parameters from Mott-Schottky Analysis for Poly(this compound)

| Parameter | Expected Outcome | Significance |

|---|---|---|

| Semiconductor Type | p-type | The positive slope of the Mott-Schottky plot would confirm the hole-conducting nature of the oxidized polymer. |

| Flat-Band Potential (Efb) | Determined from x-intercept | Represents the potential at which the semiconductor bands are flat, providing a reference point for the energy levels. |

| Acceptor Density (Na) | Calculated from the slope | Indicates the concentration of charge carriers (holes) in the polymer, which is related to its conductivity. |

Studies on Ionic Exchange Mechanisms in Functionalized Conducting Polymers

In the case of poly(this compound), the carboxylic acid groups are ionizable. At appropriate pH values, these groups will be deprotonated (-COO⁻), creating fixed negative charges on the polymer backbone. This has a profound effect on the ion exchange process during redox cycling.

In the neutral state: The polymer backbone is uncharged, but the deprotonated carboxylic acid groups provide fixed anionic sites. To maintain charge neutrality, cations from the electrolyte will be incorporated into the film.

During oxidation (p-doping): Positive charges (polarons and bipolarons) are created on the polymer backbone. To compensate for this, anions from the electrolyte could move into the film, or the cations initially present could be expelled. The dominant mechanism will depend on the relative size and mobility of the ions and the morphology of the polymer.

The presence of these fixed ionic groups makes the polymer an "ion-exchanger." This property can be exploited for applications such as selective ion sensing or controlled drug release. Techniques like the electrochemical quartz crystal microbalance (EQCM) are often used in conjunction with cyclic voltammetry to monitor the mass changes during redox switching, allowing for the direct study of ion and solvent transport. mdpi.com The study of polysulfonate-doped PEDOT films has demonstrated the significant impact of fixed anionic groups on the ionic and solvent fluxes during redox transitions. mdpi.com

Theoretical and Computational Chemistry Applied to 3,4 Dimethoxythiophene 2 Carboxylic Acid

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules. nih.gov For 3,4-Dimethoxythiophene-2-carboxylic acid, DFT calculations can elucidate fundamental properties that govern its reactivity and electronic behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

DFT is also employed to calculate various molecular descriptors related to reactivity, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. mdpi.com These calculations provide a detailed picture of the charge distribution and electrostatic potential, identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. bitp.kiev.uaresearchgate.net For thiophene (B33073) derivatives, DFT has been successfully used to predict optimized geometries, molecular orbital energies, and other electronic properties. mdpi.comub.ac.id

Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Calculations

| Property | Description | Typical Calculated Value Range for Thiophene Derivatives |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 3.4 to 4.9 eV mdpi.com |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 4.9 to 6.5 eV nih.gov |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.1 to 2.5 eV nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Varies with substituents |

Note: The values presented are representative ranges based on DFT studies of various substituted thiophenes and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Spectroscopic Property Prediction via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, making it a primary tool for predicting spectroscopic data. scholaris.ca It is widely used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths (f), which represent the intensity of the electronic transitions. nih.govnih.gov

For a molecule like this compound, TD-DFT can predict the maximum absorption wavelength (λmax) and explain the nature of the electronic transitions, such as π-π* or n-π* transitions. biointerfaceresearch.com These calculations can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic spectra. nih.gov Studies on similar thiophene derivatives have shown a good correlation between TD-DFT computed spectra and experimental results. researchgate.netmdpi.com However, it is noted that for some thiophene-based compounds, standard TD-DFT methods may face challenges, such as incorrectly ordering excited states, which could impact the interpretation of photochemical behavior. acs.org

Table 2: Representative TD-DFT Predicted UV-Vis Spectral Data for Functionalized Thiophenes

| Compound Type | Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition |

|---|---|---|---|

| Thiophene Sulfonamide Derivative | 250 - 410 | 0.001 - 0.050 | HOMO → LUMO |

| Benzothiophene Polymer Unit | 401 - 563 | 0.001 - 0.041 | HOMO → LUMO (81-100%) mdpi.com |

| Thiophene-2-carboxylic acid Derivative | ~350 - 390 | Varies | n → π* / π → π* biointerfaceresearch.com |

Note: This table illustrates typical results from TD-DFT calculations on related thiophene structures. The specific absorption characteristics of this compound depend on its unique electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are invaluable for conformational analysis, revealing the preferred shapes (conformers) of a molecule and the energy barriers between them. cwu.edu For this compound, MD simulations can explore the rotational freedom of the methoxy (B1213986) and carboxylic acid groups, identifying the most stable spatial arrangements. nih.gov

MD simulations are also crucial for studying intermolecular interactions. mdpi.com For a carboxylic acid, hydrogen bonding is a dominant interaction, and simulations can model the formation of dimers or interactions with solvent molecules. bitp.kiev.uanih.govresearcher.life By analyzing the trajectories of molecules in a simulated environment (e.g., in a solvent box), researchers can quantify the strength and lifetime of these interactions. This information is vital for understanding properties like solubility, crystal packing, and biological activity. nih.govnih.gov High-level quantum chemical methods can be combined with MD to provide highly accurate interaction energies. mdpi.com

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. mdpi.com The calculation of activation energies (the energy barrier of the transition state) allows for the prediction of reaction kinetics and the determination of the most favorable reaction pathway.

For this compound, this approach can be used to study various reactions. For example, the mechanism of esterification of the carboxylic acid group or electrophilic substitution on the thiophene ring could be investigated. nih.govresearchgate.net Computational models can also predict metabolic pathways. Thiophenes can undergo oxidative metabolism to form reactive intermediates like S-oxides and epoxides, and computational tools have been developed to predict which pathways are most likely. nih.govfemaflavor.org Although specific computational studies on the reaction mechanisms of this compound are not widely available, the established methodologies are directly applicable to understanding its chemical transformations.

Design and Prediction of Novel Functionalized Thiophene Derivatives

The principles of computational chemistry are extensively applied in the rational design of novel molecules with desired properties. This in silico approach allows for the virtual screening of large libraries of compounds, saving significant time and resources compared to experimental synthesis and testing. zenodo.orgresearchgate.net

Starting with the this compound scaffold, new derivatives can be designed by introducing various functional groups at different positions on the thiophene ring. techscience.comrsc.org Computational methods can then predict how these modifications affect the molecule's properties. For instance, DFT and TD-DFT can be used to tune the HOMO-LUMO gap and absorption spectra for applications in organic electronics. mdpi.comnih.gov In drug design, molecular docking simulations can predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors. zenodo.orgresearchgate.netnih.gov Furthermore, computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for developing safe and effective therapeutic agents. researchgate.netmdpi.com This predictive power guides chemists to synthesize only the most promising candidates. techscience.comresearchgate.netresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dimethoxythiophene (B1306923) |

| Thiophene |

| Benzothiophene |

Applications of 3,4 Dimethoxythiophene 2 Carboxylic Acid and Derived Functional Materials

Organic Electronics and Optoelectronics

Materials derived from 3,4-Dimethoxythiophene-2-carboxylic acid are of significant interest in the field of organic electronics and optoelectronics. The inherent conductivity of polythiophenes, combined with the tunability afforded by the dimethoxy and carboxylic acid functional groups, makes this compound a promising precursor for materials used in a range of devices.

Active Layers in Organic Field-Effect Transistors (OFETs)

While specific performance data for polymers derived solely from this compound in Organic Field-Effect Transistors (OFETs) is not extensively documented in dedicated research, the broader class of poly(3,4-dialkoxythiophene)s is well-studied for this purpose. These polymers form the semiconducting active layer where charge transport occurs. The electron-donating methoxy (B1213986) groups on the thiophene (B33073) backbone generally lead to p-type semiconductor behavior, facilitating the transport of positive charge carriers (holes).

The performance of OFETs is characterized by parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). For polythiophenes, these properties are highly dependent on the regularity of the polymer chain, the degree of intermolecular packing in the solid state, and the nature of the substituent groups. The carboxylic acid group could potentially influence the thin-film morphology through hydrogen bonding, which may affect the charge transport properties.

Table 1: Representative OFET Performance of Related Polythiophene Derivatives This table presents typical performance ranges for poly(3,4-dialkoxythiophene)s to provide context, as specific data for poly(this compound) is not readily available.

| Polymer Type | Charge Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |

|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 0.1 - 10 | 10² - 10⁵ |

Components in Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, this compound is a particularly relevant building block for materials used in both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs).

In OPVs, polymers derived from this monomer can act as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor, often a fullerene derivative. The 3,4-dimethoxythiophene (B1306923) units contribute to a higher Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for achieving a high open-circuit voltage (Voc) in the solar cell.

In DSSCs, the carboxylic acid group plays a critical role as an anchoring moiety. researchgate.netnih.gov Organic dyes incorporating the this compound structure can be strongly adsorbed onto the surface of a mesoporous semiconductor electrode, typically titanium dioxide (TiO₂). researchgate.netnih.gov This covalent binding facilitates efficient electron injection from the photo-excited dye into the conduction band of the TiO₂, a key step in the photovoltaic process. The dimethoxythiophene (B8504030) part of the dye acts as an electron-rich π-conjugated spacer, contributing to the dye's ability to absorb light in the visible spectrum.

Table 2: Key Parameters of DSSCs Employing Thiophene-Based Dyes with Carboxylic Acid Anchors Data is representative of the performance of DSSCs using dyes with similar structural motifs.

| Dye Structure Feature | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|

| Thiophene-based D-π-A* with -COOH | 0.60 - 0.80 | 10 - 18 | 5 - 10 |

*D-π-A: Donor-π bridge-Acceptor

Materials for Organic Light-Emitting Diodes (OLEDs)

Polythiophenes are also utilized in the development of Organic Light-Emitting Diodes (OLEDs), typically as the hole-transporting layer (HTL) or as the emissive layer itself. The 3,4-dimethoxy substitution can be used to tune the electronic properties and the emission color of the polymer. By modifying the chemical structure, the bandgap of the material can be engineered to produce emission across the visible spectrum. While specific research on polymers from this compound for OLEDs is limited, related thiophene-based materials have shown promise. beilstein-journals.org The carboxylic acid group could be used to improve adhesion to the underlying electrode, typically indium tin oxide (ITO), or to functionalize the polymer with other chromophores.

Electrochromic Materials

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. Poly(3,4-dialkoxythiophene)s, including the well-known poly(3,4-ethylenedioxythiophene) (PEDOT), are renowned for their excellent electrochromic performance, exhibiting high contrast, good stability, and fast switching times. A polymer derived from this compound would be expected to display similar electrochromic behavior. The polymer would be colored in its neutral, reduced state and become highly transparent in its oxidized state. The carboxylic acid groups could potentially influence the ion transport within the film during electrochemical switching and allow for further functionalization to fine-tune the electrochromic properties.

Table 3: Typical Electrochromic Properties of Poly(3,4-dialkoxythiophene)s

| Property | Typical Value |

|---|---|

| Optical Contrast (ΔT) | 50 - 80% |

| Switching Time (Coloring/Bleaching) | < 1 second |

| Coloration Efficiency | 150 - 400 cm²/C |

| Color in Neutral State | Dark Blue / Opaque |

Bioelectronic and Biosensing Systems

The interface between electronics and biological systems is a rapidly growing field of research. Conducting polymers are key materials in this area due to their biocompatibility, mechanical flexibility, and mixed ionic-electronic conductivity, which allows them to effectively transduce signals between the biological and electronic domains.

Functionalized Conducting Polymer Coatings for Neural Electrodes

In the context of bioelectronics, this compound is a highly valuable monomer for creating functionalized coatings for neural electrodes. These electrodes are used for both recording neural signals and for electrical stimulation of neural tissue. A major challenge in this field is achieving a stable and biocompatible interface between the rigid electrode and the soft neural tissue.

Conducting polymer coatings, such as those derived from thiophene monomers, can significantly improve the performance of neural electrodes by lowering their impedance and increasing their charge storage capacity. The carboxylic acid functionality of this compound is particularly advantageous as it provides a chemical handle for the covalent immobilization of biomolecules, such as peptides or antibodies. nih.govresearchgate.net For instance, peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be attached to the polymer surface to promote neuronal adhesion and improve the long-term stability of the electrode-tissue interface. nih.govresearchgate.net

Table 4: Impact of Carboxylic Acid Functionalization on Neural Electrode Coatings

| Feature | Benefit of -COOH Functionalization |

|---|---|

| Biocompatibility | Allows for the attachment of cell-adhesive peptides (e.g., RGD), improving tissue integration. nih.gov |

| Signal Transduction | Can be used to immobilize enzymes or antibodies for specific biosensing applications. |

| Surface Properties | Modifies the surface chemistry to be more hydrophilic, potentially reducing non-specific protein adsorption. |

| Adhesion | Can improve the adhesion of the polymer coating to the underlying electrode substrate. |

Development of Electrochemical Biosensors for Biological Analytes

The incorporation of carboxylic acid groups into conducting polymers like polythiophenes is a well-established strategy for the development of electrochemical biosensors. These functional groups provide convenient anchor points for the covalent immobilization of biological recognition elements such as enzymes, antibodies, and nucleic acids. While the principle is broadly applicable, specific research detailing the use of poly(this compound) for the development of electrochemical biosensors for biological analytes is limited in publicly accessible literature. Studies on other carboxylated polythiophenes, such as copolymers of 3-hexylthiophene (B156222) and thiophene-3-acetic acid, have demonstrated the feasibility of this approach for creating biosensing platforms. unesp.brredalyc.org For instance, a biosensor for glucose detection was fabricated by immobilizing glucose oxidase onto an electrode modified with a copolymer of 3-thiophenecarboxylic acid and thiophene. d-nb.info This suggests a potential, though not yet explicitly documented, application for poly(this compound) in this field.

Conducting Polymer Scaffolds for Tissue Engineering and Cell Culture

Conducting polymers are increasingly investigated for their use in tissue engineering and as scaffolds for cell culture, owing to their ability to conduct electrical signals that can influence cell behavior, such as adhesion, proliferation, and differentiation. The functionalization of these polymers is crucial for enhancing their biocompatibility and interaction with biological systems. The presence of a carboxylic acid group, as in this compound, could theoretically improve the hydrophilicity of the polymer scaffold, which is often beneficial for cell attachment and growth. However, specific studies employing scaffolds fabricated from poly(this compound) for tissue engineering or cell culture applications are not extensively reported in the current scientific literature. Research in this area has predominantly focused on more established conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) and polypyrrole. scielo.br

Energy Storage and Catalysis

Conducting polymers are promising materials for supercapacitor electrodes due to their ability to store charge through a mechanism known as pseudocapacitance, which can lead to high energy storage densities. The electrochemical properties of these polymers are highly dependent on their molecular structure. While polymers based on 3,4-dialkoxythiophenes are of interest for energy storage, specific and detailed performance data for supercapacitors using poly(this compound) as the active electrode material is not widely available. Research on a related derivative, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), has been conducted, and its electrochemical behavior was characterized using cyclic voltammetry, which showed defined anodic and cathodic peaks, indicating its redox activity. mdpi.comrsc.org However, comprehensive supercapacitor metrics such as specific capacitance, energy density, and power density for poly(this compound) have not been reported.

Table 1: Electrochemical Properties of a Related Poly(dimethoxyterthiophene) Derivative

| Polymer | Anodic Peak Potential (V vs SCE) | Cathodic Peak Potential (V vs SCE) |

|---|---|---|

| Poly(TMT)s | 1.1–1.21 | 0.4–0.5 |

Data sourced from a study on Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene)s (Poly(TMT)s) in 0.1 mol/L Et4NBF4 acetonitrile (B52724) solution. mdpi.com

The high surface area and conductivity of conducting polymers make them suitable as support materials for catalytic nanoparticles in electrocatalysis. The functional groups on the polymer backbone can play a crucial role in anchoring and dispersing the catalyst particles, thereby enhancing their activity and stability. For instance, copolymers containing carboxylic acid groups have been shown to effectively support platinum catalysts for the electrooxidation of methanol (B129727). researchgate.net The carboxylic acid moieties can help in the uptake of metal ions and prevent the aggregation of the catalyst particles. While this application has been demonstrated for other carboxylated conducting polymers, specific research on the use of poly(this compound) as a support material for electrocatalysis, particularly in methanol oxidation, is not yet present in the available literature.

Chemical Sensors and Detection Systems

The electrical properties of conducting polymers are sensitive to their chemical environment, making them attractive candidates for chemical sensors. Adsorption of analyte molecules onto the polymer film can induce changes in its conductivity, which can be measured as a sensing signal. While various polythiophene derivatives have been investigated for the detection of volatile organic compounds and other gases, there is a lack of specific reports on the application of poly(this compound) in chemical sensors and detection systems.

Building Blocks for Supramolecular Chemistry and Advanced Architectures (e.g., Porphyrin Dyads)

A significant and well-documented application of 3,4-dimethoxythiophene, the parent monomer of the carboxylic acid derivative, is its use as a versatile building block in supramolecular chemistry and for the synthesis of advanced molecular architectures. unesp.br Its electron-rich nature makes it a valuable component in constructing π-conjugated systems with interesting photophysical and electronic properties.

Notably, 3,4-dimethoxythiophene has been utilized in the synthesis of porphyrin dyads, which are molecules containing a porphyrin unit covalently linked to another photo- or electro-active moiety. These systems are of great interest as models for studying photoinduced energy and electron transfer processes, which are fundamental to natural photosynthesis and have potential applications in artificial photosynthetic systems and molecular electronics. For example, 3,4-dimethoxythiophene has been used as a building block in the synthesis of an N2S2-N4 porphyrin dyad, where it is a precursor to one of the porphyrin macrocycles. This research is aimed at understanding photoinduced energy transfer phenomena within these complex molecules.

Furthermore, 3,4-dimethoxythiophene has been investigated as a linkage unit in multi-dimensional dimeric acceptors for organic solar cells. journalskuwait.orgnih.gov In this context, the geometric and electronic properties of the linker are crucial for controlling the morphology and charge transport properties of the active layer in solar cell devices. Studies have shown that using 3,4-dimethoxythiophene as a central linker can influence the dihedral angle between molecular subunits, which in turn affects molecular packing and can lead to improved device performance. journalskuwait.orgnih.gov

Table 2: Comparison of Linkage Units in Dimeric Acceptors for Organic Solar Cells

| Linkage Unit | Dihedral Angle (°) | Power Conversion Efficiency (%) |

|---|---|---|

| 3,4-ethylenedioxythiophene (B145204) | 23.31 | 15.8 |

| 3,4-dimethoxythiophene | 37.21 | 16.3 |

Data illustrates the impact of the linker on molecular geometry and device performance. journalskuwait.orgnih.gov